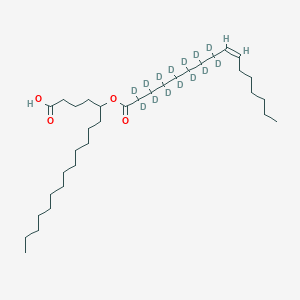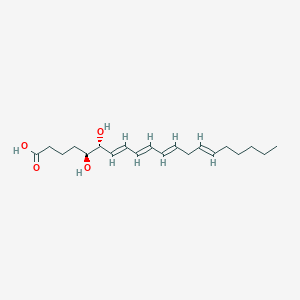
(1-(3-fluorohexyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (1-(3-fluorohexyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone is a synthetic chemical that belongs to the class of indole-based synthetic cannabinoids. These compounds are designed to mimic the effects of naturally occurring cannabinoids found in the cannabis plant. The structure of this compound includes a fluorinated hexyl chain attached to an indole core, which is further connected to a naphthyl group via a methanone linkage. This unique structure contributes to its distinct pharmacological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-(3-fluorohexyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Attachment of the Fluorohexyl Chain: The fluorohexyl chain is introduced via a nucleophilic substitution reaction, where a hexyl halide (e.g., 3-fluorohexyl bromide) reacts with the indole nitrogen.
Formation of the Methanone Linkage: The final step involves the formation of the methanone linkage by reacting the indole derivative with a naphthyl ketone under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography and recrystallization.
化学反应分析
Types of Reactions
(1-(3-fluorohexyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones to alcohols.
Substitution: The fluorine atom in the hexyl chain can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Derivatives with different functional groups replacing the fluorine atom.
科学研究应用
(1-(3-fluorohexyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone: has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of synthetic cannabinoids.
Biology: Studied for its interaction with cannabinoid receptors in the brain, providing insights into the endocannabinoid system.
Medicine: Investigated for potential therapeutic effects, such as pain relief, anti-inflammatory properties, and neuroprotection.
Industry: Utilized in the development of new synthetic cannabinoids for pharmaceutical research.
作用机制
The compound exerts its effects primarily through interaction with cannabinoid receptors (CB1 and CB2) in the body. Upon binding to these receptors, it modulates the release of neurotransmitters, influencing various physiological processes such as pain perception, mood, and appetite. The exact molecular pathways involve G-protein coupled receptor signaling, leading to downstream effects on cyclic AMP levels and ion channel activity.
相似化合物的比较
(1-(3-fluorohexyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone: can be compared with other synthetic cannabinoids such as:
JWH-018: Similar indole core but with a different alkyl chain and naphthyl group.
AM-2201: Contains a fluorinated pentyl chain instead of a hexyl chain.
AB-FUBINACA: Features a different core structure (indazole) and a fluorobenzyl group.
The uniqueness of This compound lies in its specific fluorinated hexyl chain, which can influence its binding affinity and potency at cannabinoid receptors, potentially leading to distinct pharmacological effects.
属性
CAS 编号 |
2365471-37-8 |
|---|---|
分子式 |
C25H24FNO |
分子量 |
373.5 g/mol |
IUPAC 名称 |
[1-(3-fluorohexyl)indol-3-yl]-naphthalen-1-ylmethanone |
InChI |
InChI=1S/C25H24FNO/c1-2-8-19(26)15-16-27-17-23(21-12-5-6-14-24(21)27)25(28)22-13-7-10-18-9-3-4-11-20(18)22/h3-7,9-14,17,19H,2,8,15-16H2,1H3 |
InChI 键 |
LIZVKLUXDISLIA-UHFFFAOYSA-N |
规范 SMILES |
CCCC(CCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-butan-2-ylidene-10-hydroxy-5,11-dimethyl-3,7,12-trioxo-9-(pyridin-3-ylmethyl)-1,4-dioxa-8-azacyclododec-6-yl]-3-hydroxypyridine-2-carboxamide](/img/structure/B10765543.png)
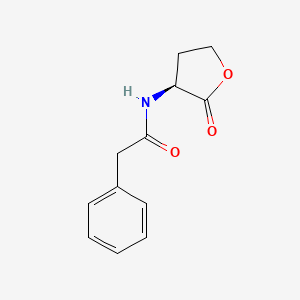
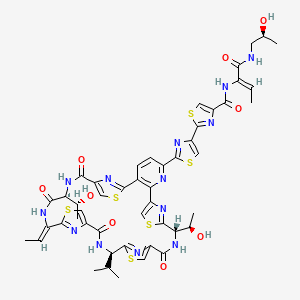
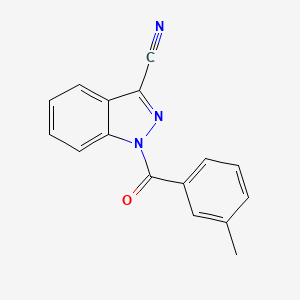
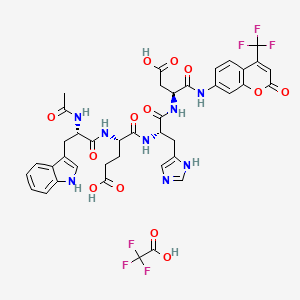
![(6R,24S)-4',21,24-trihydroxy-5',11,13,22-tetramethyl-6'-(4-methylpent-2-en-2-yl)spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B10765568.png)
![(2E,4E,6E,8E,10E)-N-(2-hydroxy-5-oxocyclopenten-1-yl)-N'-[1-oxo-3-phenyl-1-[(9,13,16,17-tetramethyl-2,6,12,15,18-pentaoxo-5-oxa-1,11,14,17-tetrazatricyclo[17.3.0.07,11]docosan-3-yl)amino]propan-2-yl]dodeca-2,4,6,8,10-pentaenediamide](/img/structure/B10765574.png)
![2-[2-[26-ethylidene-12,29-bis(1-hydroxyethyl)-14,21,28,31-tetraoxo-19-propan-2-yl-10,17,24,34-tetrathia-6,13,20,27,30,35,36,37,38-nonazahexacyclo[30.2.1.18,11.115,18.122,25.02,7]octatriaconta-1(35),2(7),3,5,8,11(38),15,18(37),22,25(36),32-undecaen-5-yl]-1,3-thiazol-4-yl]-N-[1-(2-hydroxypropylamino)-1-oxobut-2-en-2-yl]-1,3-thiazole-4-carboxamide](/img/structure/B10765579.png)
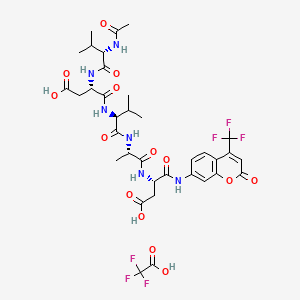
![(2E,4E,6E,8E,10E)-N-(2-hydroxy-5-oxocyclopenten-1-yl)-N'-[(2S)-1-oxo-3-phenyl-1-[[(7S,9R,13S,16S,19S)-9,13,16,17-tetramethyl-2,6,12,15,18-pentaoxo-5-oxa-1,11,14,17-tetrazatricyclo[17.3.0.07,11]docosan-3-yl]amino]propan-2-yl]dodeca-2,4,6,8,10-pentaenediamide](/img/structure/B10765600.png)
![N-[(5R,6S,9S,10S,11R)-2-butan-2-ylidene-10-hydroxy-5,11-dimethyl-3,7,12-trioxo-9-(pyridin-3-ylmethyl)-1,4-dioxa-8-azacyclododec-6-yl]-3-hydroxypyridine-2-carboxamide](/img/structure/B10765610.png)

